Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8(2)12-11(6,7)9(13)14-10(3,4)5/h8,12H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYDMKVYFKATEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by its tert-butyl ester group and an isopropylamino moiety. This unique structure contributes to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may lead to the formation of biologically active metabolites.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and cellular receptors. It has been reported to act as a substrate for various enzymes, leading to the formation of active metabolites that can modulate biochemical pathways within cells.
Enzymatic Interactions
- Substrate Activity : The compound serves as a substrate for enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : There is evidence suggesting that it may interact with cellular receptors, affecting signaling pathways critical for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Derivatives of this compound have shown potential antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Effects : Studies have begun to explore its anticancer properties, particularly in relation to its ability to inhibit specific cancer cell lines through modulation of protein interactions involved in tumor growth .
- Pharmaceutical Applications : The compound's role as a pharmaceutical intermediate suggests potential applications in drug formulation and delivery systems. Its ability to form stable complexes with metal ions enhances its utility in medicinal chemistry.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Aminomethyl propanol | Aminomethyl propanol | Moderate antimicrobial | Alkanolamine structure |
| Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Methyl 3-amino | Anticancer potential | Phenyl group enhances reactivity |
| This compound | Tert-butyl | Antimicrobial, anticancer | Versatile due to ester functionality |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited ovarian cancer cell migration by targeting specific pathways involved in cell adhesion and signaling .
- Antimicrobial Activity : Research indicated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Drug Development : Ongoing research focuses on optimizing the compound's structure to enhance its pharmacological properties and reduce toxicity while maintaining efficacy against target diseases .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- Tert-butyl 3-(propan-2-ylamino)propanoate hydrochloride (CAS 1221723-47-2, ): Structural Difference: The propan-2-ylamino group is at position 3 instead of position 2. The 3-substituted derivative may exhibit reduced steric hindrance at the α-carbon, enhancing reactivity in nucleophilic substitutions or enzyme interactions. Applications: Likely used in peptide synthesis or as a chiral building block, similar to other tert-butyl-protected amino acid derivatives .
Ester Group Variations
- Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride (CAS 1082720-57-7, ): Key Differences: Ethyl ester replaces tert-butyl, and methylamino substitutes propan-2-ylamino. Physicochemical Impact:
- Stability : Ethyl esters are more prone to hydrolysis under acidic/basic conditions compared to tert-butyl esters, which are sterically shielded .
- Lipophilicity : The tert-butyl group increases logP (lipophilicity), favoring membrane permeability in drug candidates.
Amino Group Modifications
- Tert-butyl 2-amino-3-[(tert-butoxycarbonyl)amino]propanoate (CAS 759439-63-9, ): Key Difference: A Boc-protected amino group replaces the propan-2-ylamino substituent. Reactivity: The Boc group enhances stability during multi-step syntheses but requires acidic conditions for deprotection. Applications: Boc-protected derivatives are standard in peptide synthesis, whereas the target compound’s free amino group may facilitate direct coupling reactions .
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C11H23NO2 | 201.31 (estimated) | tert-butyl ester, propan-2-ylamino |
| Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | 145.20 | ethyl ester, methylamino |
| Tert-butyl 3-(propan-2-ylamino)propanoate | C11H23NO2 | 201.31 | tert-butyl ester, propan-2-ylamino (position 3) |
Reactivity and Stability
- Steric Effects : The tert-butyl group in the target compound and its analogs (e.g., ) reduces enzymatic degradation and hydrolysis rates, making these compounds suitable for prolonged-release formulations .
- Amino Group Reactivity: Propan-2-ylamino’s bulkiness may limit nucleophilic activity compared to smaller amines like methylamino () but improves selectivity in chiral syntheses .
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 2-methyl-2-(propan-2-ylamino)propanoate?
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a primary or secondary amine. A base like triethylamine is added to neutralize HCl byproducts, as outlined in the reaction:
tert-Butyl chloroformate + Amine → Target compound + HCl .
Industrial-scale synthesis employs continuous flow reactors for optimized yield and purity, with purification via distillation or crystallization . Key considerations include solvent choice (e.g., dichloromethane) and temperature control to minimize side reactions.
Basic: How is this compound used as a protecting group in peptide synthesis?
The tert-butyl group acts as a sterically hindered carbamate protecting group for amines, preventing unwanted reactions during multi-step syntheses. Its stability under basic conditions and selective removal via acidic hydrolysis (e.g., trifluoroacetic acid) make it advantageous over benzyl or Fmoc groups in specific protocols . For example, it protects amine functionalities during coupling reactions in peptide chain elongation, ensuring regioselectivity .
Advanced: What steric and electronic factors influence its reactivity in nucleophilic substitutions?
The tert-butyl group imposes significant steric hindrance, reducing accessibility to the carbamate carbonyl carbon and slowing nucleophilic attack. Crystal structure data (e.g., a = 11.379 Å, b = 11.393 Å ) reveal bulky substituents create a rigid backbone, limiting conformational flexibility. Electronic effects from the electron-withdrawing carbamate group further polarize the carbonyl, enhancing electrophilicity but counterbalanced by steric shielding. This duality necessitates careful optimization of reaction conditions (e.g., using polar aprotic solvents like DMF to stabilize transition states) .
Advanced: How can contradictory data on hydrolysis kinetics be resolved?
Conflicting hydrolysis rates reported in literature may arise from varying acid/base strengths or solvent systems. For instance, acidic hydrolysis (HCl/dioxane) cleaves the tert-butyl group rapidly at 25°C, while basic conditions (NaOH/THF) show slower kinetics due to competing ester saponification . Methodological reconciliation involves:
- Controlled experiments : Systematic variation of pH, temperature, and solvent polarity.
- Analytical validation : Use HPLC or LC-MS to quantify intermediates and byproducts .
- Computational modeling : DFT studies to predict transition-state energies under different conditions .
Basic: What analytical techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR identify key signals (e.g., tert-butyl δ ~1.4 ppm, carbamate carbonyl δ ~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO at m/z 224.1651) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C–O bond distances ~1.33 Å in crystal lattices) .
Advanced: What role does this compound play in prodrug design?
Its ester moiety enables prodrug strategies by masking polar groups (e.g., carboxylic acids) to enhance bioavailability. Upon enzymatic hydrolysis in vivo, the active drug is released. For example, derivatives of tert-butyl carbamates are used in antiviral agents, where controlled cleavage in target tissues improves therapeutic indices . Kinetic studies using liver microsomes or esterase assays are critical for evaluating hydrolysis rates and metabolic stability .
Basic: How does this compound compare to similar tert-butyl carbamates?
The target compound’s branched alkyl chain enhances steric protection, making it more stable in acidic media than linear analogs .
Advanced: What challenges arise in scaling up its synthesis, and how are they addressed?
- Byproduct Formation : Overalkylation or dimerization due to excess tert-butyl chloroformate. Mitigated by slow reagent addition and inline monitoring via FTIR .
- Purification : Low volatility complicates distillation. Alternative methods include flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water .
- Yield Optimization : DoE (Design of Experiments) approaches identify critical factors (e.g., molar ratios, agitation speed) to maximize yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
